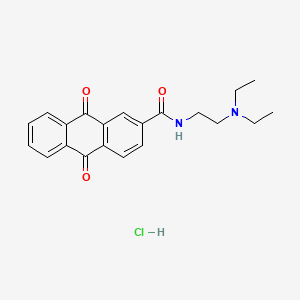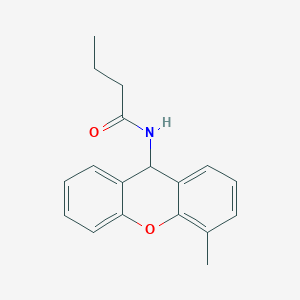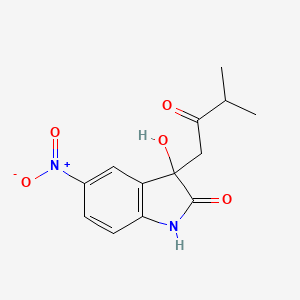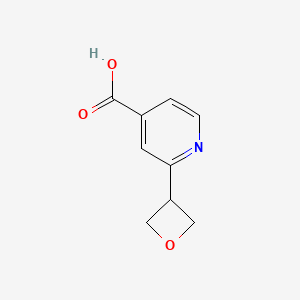![molecular formula C14H14FNO6 B13999509 (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid CAS No. 5977-93-5](/img/structure/B13999509.png)
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid: is a complex organic compound with a molecular formula of C14H14NO6F This compound is known for its unique structure, which includes an acetylamino group, a fluorophenyl group, and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the acylation of a fluorophenyl compound followed by the introduction of the acetylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid exerts its effects involves its interaction with specific molecular targets. The acetylamino group and fluorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activities and receptor functions.
Comparison with Similar Compounds
4-(Acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound shares the acetylamino and fluorophenyl groups but differs in its core structure, which includes a pyrazole ring.
4-(Acetylamino)-3-Guanidinobenzoic Acid: This compound also contains an acetylamino group but has a guanidine and benzoic acid moiety instead of the propanedioic acid.
Uniqueness: The uniqueness of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid lies in its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
5977-93-5 |
|---|---|
Molecular Formula |
C14H14FNO6 |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-acetamido-2-[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14FNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
InChI Key |
OISFDVAPZRYQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)F)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


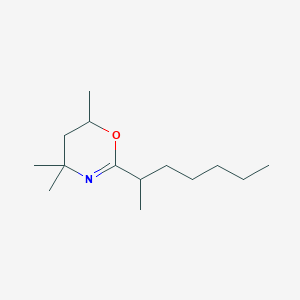
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
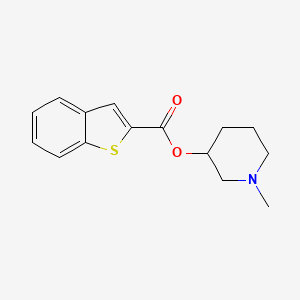

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
